21-Deacetoxy 11-Oxodeflazacort
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Deacetoxy 11-Oxodeflazacort is a compound with the CAS Registry# 13649-83-7 . It is an intermediate of Deflazacort , a systematic corticosteroid . The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 .
Molecular Structure Analysis
The molecular formula of 21-Deacetoxy 11-Oxodeflazacort is C23H27NO4 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
21-Deacetoxy Deflazacort is an intermediate of Deflazacort . The specific chemical reactions involving 21-Deacetoxy 11-Oxodeflazacort are not detailed in the available resources.Physical And Chemical Properties Analysis
The molar mass of 21-Deacetoxy 11-Oxodeflazacort is 381.46478 . Unfortunately, the specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Oxazole Scaffold
Oxazoles, which are oxygen and nitrogen-containing five-membered heterocyclic ring systems, have been extensively studied for their wide spectrum of pharmacological profiles. These compounds are found in various pharmacologically active agents, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The flexibility of the oxazole scaffold allows for various substitutions, making it an attractive candidate for the development of new therapeutic agents with significant clinical relevance. Research focusing on the biological potential of oxazoles, covered in patents from 2006 to 2017, emphasizes the therapeutic applications and the techniques employed for in vitro/in vivo evaluation of these compounds (Kaur et al., 2018).
Advances in Pharmacotherapy
In the context of congenital adrenal hyperplasia (CAH), research has explored therapies targeting the clinical goal of controlling excess androgens with an adrenal replacement dose of glucocorticoid. This research highlights the development of novel therapies that aim at different levels of the hypothalamo-pituitary-adrenal axis, including CRF1 receptor antagonists and adrenal-targeted therapies, which promise to avoid excess glucocorticoid replacement in poorly controlled patients (Prete et al., 2021).
Anticancer Applications of Oxazole Derivatives
Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibiting STAT3, microtubules, G-quadruplex, DNA topoisomerases, protein kinases, and several other targets. These compounds have shown excellent potencies on various cancer cell lines with IC50 values in nanomolar concentrations, underlining their potential as novel anticancer drugs (Kulkarni, Kaur, & Jaitak, 2021).
Wirkmechanismus
The mechanism of action of 21-Deacetoxy 11-Oxodeflazacort is likely similar to that of Deflazacort, its parent compound. Deflazacort is a corticosteroid prodrug; its active metabolite, 21-desDFZ, binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects . The precise mechanism by which deflazacort exerts its therapeutic effects in patients with Duchenne muscular dystrophy is unknown .
Safety and Hazards
The safety data sheet for 21-Deacetoxy 11-Oxodeflazacort can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBWVPEBHVSO-LFXAUQRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747413 |
Source
|
Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deacetoxy 11-Oxodeflazacort | |
CAS RN |
13649-83-7 |
Source
|
Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.